molecular formula C13H9NS B1336626 3-(3-Thienyl)quinoline CAS No. 56421-85-3

3-(3-Thienyl)quinoline

Cat. No.: B1336626
CAS No.: 56421-85-3
M. Wt: 211.28 g/mol
InChI Key: ZWOOWBWBVMAYGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Thienyl)quinoline is a useful research compound. Its molecular formula is C13H9NS and its molecular weight is 211.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis Techniques : The synthesis of thienylquinoline derivatives, including 3-(3-Thienyl)quinoline, involves various chemical reactions and methods. For instance, the Weidenhagen reaction, as well as methylation processes, play a crucial role in their synthesis (Aleksandrov et al., 2012).

  • Chemical Reactivity and Transformations : Thienylquinoline derivatives undergo various electrophilic substitution reactions, including bromination, nitration, formylation, acylation, and sulfonation, which are significant for their functionalization and application in diverse fields (Aleksandrov et al., 2012).

Biological and Medicinal Properties

  • Antibacterial Activity : Certain thienylquinoline derivatives, such as thieno[2,3-b]quinoline-2-carboxylic acids and alkyl esters, have been synthesized and evaluated for their antibacterial activity. This highlights their potential use in developing new antibacterial agents (Raghavendra et al., 2006).

  • Antitumor Activity : Some quinolinquinone derivatives, including thienylquinoline-based compounds, exhibit potent antiproliferative activity against various human tumor cell lines. This suggests their potential application in cancer therapy (Bolognese et al., 2008).

  • Potential Antimalarial Activity : Thienylquinoline derivatives have been synthesized and investigated for their activity against malaria, indicating their potential as antimalarial agents (Görlitzer et al., 2006).

Advanced Material Applications

  • Nonlinear Optical (NLO) Properties : Quinoline-based derivatives, including those with thienyl groups, have been explored for their nonlinear optical properties, which are significant for technological applications like photonics (Khalid et al., 2019).

  • Photobiological Studies : Furo and thienoquinolinones, structurally related to thienylquinoline, have been synthesized for potential photochemotherapeutic applications. This research indicates the relevance of thienylquinoline derivatives in photobiology and phototherapy (Fossa et al., 2002).

Safety and Hazards

While specific safety data for 3-(3-Thienyl)quinoline was not found, quinoline, a related compound, is known to be combustible and harmful if swallowed . It is also harmful to aquatic life .

Future Directions

While specific future directions for 3-(3-Thienyl)quinoline were not found in the search results, quinoline derivatives have been used as drugs with a wide range of bioactivities such as antimalarial, antitubercular, antibacterial, antiviral, and anti-inflammatory . This suggests that this compound could potentially have similar applications in the future.

Properties

IUPAC Name

3-thiophen-3-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NS/c1-2-4-13-10(3-1)7-12(8-14-13)11-5-6-15-9-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOOWBWBVMAYGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Thienyl)quinoline
Reactant of Route 2
Reactant of Route 2
3-(3-Thienyl)quinoline
Reactant of Route 3
Reactant of Route 3
3-(3-Thienyl)quinoline
Reactant of Route 4
Reactant of Route 4
3-(3-Thienyl)quinoline
Reactant of Route 5
Reactant of Route 5
3-(3-Thienyl)quinoline
Reactant of Route 6
Reactant of Route 6
3-(3-Thienyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.